Precise Mass Shift for Unambiguous Analyte Differentiation in MS-Based Quantification
For quantitative analysis, Methyl 5-Oxohexanoate-1,4,5-13C3 provides a defined +3.0 Da mass shift relative to the unlabeled analyte (monoisotopic mass 144.0786 Da vs. 147.088 Da calculated for the 13C3 isotopologue) . This specific mass increment ensures complete chromatographic co-elution with the endogenous analyte while enabling clear mass spectrometric differentiation, a fundamental requirement for a reliable internal standard in isotope dilution mass spectrometry (IDMS) [1]. In contrast, the unlabeled compound cannot be differentiated from the analyte, and alternative labeling strategies (e.g., deuterium labeling) risk chromatographic isotope effects that compromise quantification accuracy [1].
| Evidence Dimension | Monisotopic Mass (Da) |
|---|---|
| Target Compound Data | 147.088 (calculated for C4[13C]3H12O3) |
| Comparator Or Baseline | Unlabeled Methyl 5-Oxohexanoate: 144.0786 Da |
| Quantified Difference | +3.0094 Da mass shift |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole MS analysis |
Why This Matters
This precise, predictable mass shift is the foundation for accurate, matrix-independent quantification in complex biological samples, a capability not possible with the unlabeled compound.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
